

Spectroscopic Profiling of 5-Fluoro-4-Chromanone: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-4-Chromanone

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **5-Fluoro-4-Chromanone**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on the analysis of structurally related chromanone derivatives.^[1] The information herein serves as a valuable resource for the identification, characterization, and quality control of **5-Fluoro-4-Chromanone** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Fluoro-4-Chromanone**. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.6 - 7.8	dd	$J \approx 8.0, 1.5$	H-6
~7.0 - 7.2	m	-	H-7, H-8
~4.5	t	$J \approx 6.5$	H-2
~2.8	t	$J \approx 6.5$	H-3

Rationale: The chemical shifts are estimated based on the known effects of the fluorine and carbonyl group on the aromatic and heterocyclic protons in similar chromanone structures.[1] The downfield shift of H-6 is attributed to the deshielding effect of the adjacent carbonyl group. The protons on the heterocyclic ring (H-2 and H-3) are expected to appear as triplets due to coupling with each other.

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~195	C-4 (C=O)
~160 (d, $^{1}\text{JCF} \approx 250$ Hz)	C-5
~120 - 140	Aromatic C
~115 - 125	Aromatic C
~110 - 120	Aromatic C
~65	C-2
~45	C-3

Rationale: The carbonyl carbon (C-4) is predicted to have a chemical shift in the typical range for ketones.[2] The carbon bearing the fluorine atom (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (^{1}JCF). The remaining aromatic carbons and the aliphatic carbons of the heterocyclic ring are assigned based on general substituent effects in substituted chromanones.[1]

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1680	Strong	C=O (Aryl Ketone) Stretch
~1600, ~1480	Medium	C=C (Aromatic) Stretch
~1250	Strong	C-O-C (Ether) Stretch
~1200	Strong	C-F Stretch
~3000-3100	Medium	C-H (Aromatic) Stretch
~2850-2960	Medium-Weak	C-H (Aliphatic) Stretch

Rationale: The characteristic strong absorption band for the aryl ketone carbonyl group is expected around 1680 cm⁻¹.^[3] The presence of the aromatic ring will give rise to C=C stretching vibrations. The C-O-C ether linkage and the C-F bond will also show strong characteristic absorption bands. Aromatic and aliphatic C-H stretching vibrations are expected in their usual regions.^[4]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
166	High	[M] ⁺ (Molecular Ion)
138	Medium	[M - CO] ⁺
109	Medium	[M - C ₂ H ₂ O - F] ⁺
95	High	[C ₆ H ₄ F] ⁺

Rationale: The molecular ion peak is expected at m/z 166, corresponding to the molecular weight of **5-Fluoro-4-Chromanone**. Common fragmentation pathways for chromanones involve the loss of carbon monoxide (CO) and retro-Diels-Alder reactions.^{[5][6]} The presence of the fluorine atom will influence the fragmentation pattern, leading to characteristic fluorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **5-Fluoro-4-Chromanone**.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Fluoro-4-Chromanone** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
 - Integrate the peaks and determine the chemical shifts and coupling constants.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - A higher number of scans will be required due to the low natural abundance of ^{13}C (typically 1024 or more scans).

- Process the data similarly to the ^1H spectrum.
- Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).[\[7\]](#)

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5-Fluoro-4-Chromanone**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation:
 - ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or the KBr pellet.
 - Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
 - Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-Fluoro-4-Chromanone**.

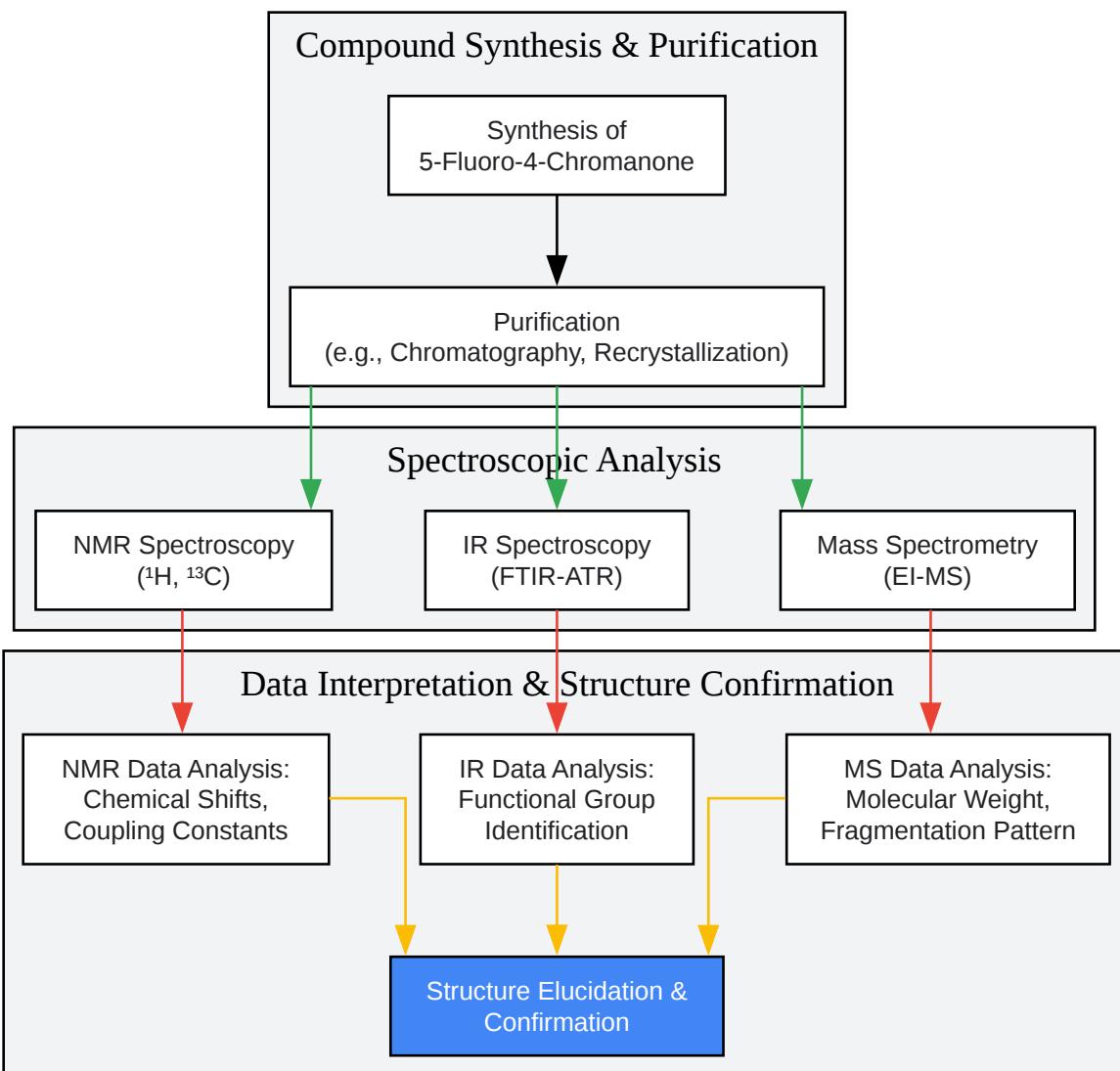
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Procedure:

- Sample Introduction:
 - GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer.
 - Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.
- Ionization: Use a standard electron energy of 70 eV for electron ionization.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.[\[5\]](#)[\[6\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Fluoro-4-Chromanone**.

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Caption: General workflow for the spectroscopic analysis of **5-Fluoro-4-Chromanone**.

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